(2,5-Dioxoimidazolidin-1-yl)acetic acid
Overview
Description
(2,5-Dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its imidazolidinone ring structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,5-Dioxoimidazolidin-1-yl)acetic acid typically involves the stereodifferentiating conversion of mixtures of enantiomers with the aid of enzymes . One common method includes the enzymatic hydrolysis of a mixture of enantiomers using an esterase, followed by the separation of the converted and unconverted compounds . This process allows for the production of optically active derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxoimidazolidin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The imidazolidinone ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolidinone compounds.
Scientific Research Applications
(2,5-Dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications of this compound includes its use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring structure allows the compound to bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxoimidazolidin-1-yl)propionic acid: Similar in structure but with a propionic acid group instead of an acetic acid group.
(2,5-Dioxoimidazolidin-1-yl)butyric acid: Contains a butyric acid group, offering different chemical properties and reactivity.
Uniqueness
(2,5-Dioxoimidazolidin-1-yl)acetic acid is unique due to its specific imidazolidinone ring structure and the presence of the acetic acid group. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBPMPGSEWRTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368852 | |
Record name | (2,5-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80258-94-2 | |
Record name | (2,5-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxoimidazolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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